molecular formula C22H18F4N2O4S B2444323 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 920222-30-6

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2444323
CAS No.: 920222-30-6
M. Wt: 482.45
InChI Key: PPGLJBAZXNPQMU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methoxy group, and a trifluoromethoxyphenyl group . These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . Protodeboronation of alkyl boronic esters is a common method used in the synthesis of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions. For example, protodeboronation of alkyl boronic esters is a common reaction in the synthesis of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine can significantly affect the properties of the compound .

Scientific Research Applications

Photoreactions of Flutamide Analogs

One study investigated the photoreactions of flutamide, a compound containing similar functional groups, in different solvents. This research sheds light on how structural analogs might behave under UV light, a consideration that could be relevant for the stability and storage conditions of the compound (Watanabe et al., 2015).

Radioligand Development

Another relevant study involves the development of a selective radioligand, showcasing how compounds with complex structures can be utilized in imaging and diagnostic applications, particularly in positron emission tomography (PET) (Dollé et al., 2008).

Electrophilic Fluorinating Agents

Research on electrophilic fluorinating agents indicates the potential use of structurally complex fluorine-containing compounds in synthetic chemistry, particularly for introducing fluorine atoms into target molecules, which could be relevant for the development of pharmaceuticals and agrochemicals (Banks et al., 1996).

Fluoroionophore Development

A study on the development of fluoroionophores from derivatives points to the application of fluorine-containing compounds in the creation of sensors for metal ions. Such compounds could be useful in environmental monitoring and biochemical assays (Hong et al., 2012).

Thrombin Inhibition

Research into thrombin inhibitors reveals the therapeutic potential of fluorine-substituted compounds in the development of anticoagulant drugs. This demonstrates the biomedical applications of such molecules in treating and preventing thrombotic disorders (Lee et al., 2007).

Mechanism of Action

The mechanism of action of this compound is likely related to its unique physicochemical properties, which are influenced by the presence of the fluorine atom and the pyridine moiety .

Future Directions

Trifluoromethylpyridines and their derivatives have found wide applications in the agrochemical and pharmaceutical industries, and it’s expected that many novel applications will be discovered in the future .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O4S/c1-31-20-11-28(16(10-19(20)29)13-33-18-8-2-14(23)3-9-18)12-21(30)27-15-4-6-17(7-5-15)32-22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGLJBAZXNPQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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